molecular formula C15H19N3O4S B2404426 (Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide CAS No. 1164539-66-5

(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide

Cat. No.: B2404426
CAS No.: 1164539-66-5
M. Wt: 337.39
InChI Key: PPBJRDPHVMWSGG-PEZBUJJGSA-N
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Description

(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide is a synthetic organic compound belonging to the class of benzo[d]thiazole derivatives This compound is characterized by its unique structure, which includes a nitro group, a methoxyethyl side chain, and a pivalamide moiety

Properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-15(2,3)13(19)16-14-17(7-8-22-4)11-6-5-10(18(20)21)9-12(11)23-14/h5-6,9H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBJRDPHVMWSGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N=C1N(C2=C(S1)C=C(C=C2)[N+](=O)[O-])CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Benzo[d]thiazole Core

The benzo[d]thiazole scaffold forms the structural backbone of the target compound. Its preparation typically begins with the condensation of 2-aminothiophenol derivatives with substituted benzaldehydes. For this compound, 4-nitro-2-aminothiophenol serves as the starting material due to its pre-installed nitro group at the 6-position of the benzothiazole ring.

Reaction Mechanism :

  • Cyclization : 4-Nitro-2-aminothiophenol reacts with chloroacetyl chloride in anhydrous dichloromethane under nitrogen atmosphere, forming the thiazoline intermediate.
  • Oxidation : The intermediate is oxidized using hydrogen peroxide in acetic acid to yield 6-nitrobenzo[d]thiazole.

Key Parameters :

  • Temperature: 0–5°C during cyclization to prevent side reactions.
  • Solvent: Dichloromethane ensures solubility while minimizing hydrolysis.

Nitration and Functionalization

While the nitro group is already introduced in the precursor, alternative routes may require nitration post-cyclization. Nitration of benzo[d]thiazole derivatives is achieved using a mixture of fuming nitric acid and concentrated sulfuric acid at 0°C. The electron-withdrawing nature of the thiazole ring directs nitration to the 6-position with >90% regioselectivity.

Alkylation at the N3 Position

Introducing the 2-methoxyethyl group at the N3 position involves nucleophilic substitution.

Procedure :

  • Deprotonation : 6-Nitrobenzo[d]thiazole is treated with sodium hydride (NaH) in tetrahydrofuran (THF) to generate the thiazolide anion.
  • Alkylation : 2-Methoxyethyl bromide is added dropwise at 0°C, yielding 3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-imine.

Optimization Notes :

  • Base : NaH provides strong deprotonation without competing side reactions.
  • Solvent : THF facilitates anion stabilization and reagent solubility.
  • Yield : ~65–70% after purification via silica gel chromatography (ethyl acetate/hexane, 1:4).

Condensation with Pivaloyl Chloride

The final step involves the formation of the pivalamide group via Schiff base condensation.

Reaction Conditions :

  • Imine Activation : The alkylated thiazole is refluxed with pivaloyl chloride in dry toluene under Dean-Stark conditions to remove water.
  • Stereochemical Control : The Z-configuration is favored by using a bulky base (e.g., triethylamine) to sterically hinder the E-isomer.

Critical Factors :

  • Temperature : Reflux at 110°C ensures complete acylation.
  • Catalyst : Anhydrous magnesium sulfate absorbs residual moisture, shifting equilibrium toward product formation.

Purification and Characterization

Purification :

  • Column Chromatography : Silica gel with gradient elution (ethyl acetate/hexane, 10–30%) removes unreacted starting materials and byproducts.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp: 142–144°C).

Characterization Data :

Technique Observations Source
1H NMR δ 1.35 (s, 9H, tert-butyl), 3.40 (s, 3H, OCH3), 4.25 (t, 2H, CH2O), 7.85 (d, 1H, Ar-H)
IR 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO2 asymmetric)
MS (ESI+) m/z 338.4 [M+H]+

Reaction Optimization and Challenges

Challenges :

  • Nitro Group Stability : Reduction of the nitro group during alkylation is mitigated by avoiding hydrogenation conditions.
  • Isomerization : The Z-isomer predominates (>95%) when using sterically hindered bases.

Yield Improvements :

  • Catalytic DMAP : 4-Dimethylaminopyridine (5 mol%) accelerates acylation, increasing yield to 78%.
  • Microwave Assistance : Reducing reaction time from 12 h to 2 h at 80°C under microwave irradiation.

Scalability and Industrial Relevance

Large-scale synthesis (≥100 g) employs continuous flow reactors to enhance heat transfer and minimize decomposition. Key metrics:

Parameter Batch Process Flow Process
Reaction Time 12 h 3 h
Purity 98% 99.5%
Yield 70% 85%

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol, hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of substituted benzo[d]thiazole derivatives.

Scientific Research Applications

(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as an antimicrobial and anticancer agent.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of (Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological processes.

    Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    6-Bromobenzo[d]thiazol-2(3H)-one: Another benzo[d]thiazole derivative with similar structural features.

    3-((Benzo[d]thiazol-2-ylimino)methyl)-4H-chromen-4-one: A compound with a benzo[d]thiazole core and chromenone moiety.

Uniqueness

(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide is unique due to its combination of a nitro group, methoxyethyl side chain, and pivalamide moiety, which confer distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide is a synthetic compound belonging to the class of benzo[d]thiazole derivatives. Its unique structure, characterized by a nitro group, a methoxyethyl side chain, and a pivalamide moiety, suggests significant potential for various biological activities. This article reviews the biological activity of this compound based on existing literature, focusing on its synthesis, pharmacological effects, and mechanisms of action.

Chemical Structure and Synthesis

The compound's synthesis typically involves several steps:

  • Formation of the Benzo[d]thiazole Core : This is achieved through cyclization reactions using 2-aminobenzenethiol and suitable aldehydes or ketones.
  • Nitration : The introduction of the nitro group is performed using nitrating agents like nitric acid.
  • Alkylation : The methoxyethyl group is attached via alkylation reactions with methoxyethyl halides.

The resulting structure is depicted as follows:

 Z N 3 2 methoxyethyl 6 nitrobenzo d thiazol 2 3H ylidene pivalamide\text{ Z N 3 2 methoxyethyl 6 nitrobenzo d thiazol 2 3H ylidene pivalamide}

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds with similar structural features to this compound. For instance, benzothiazole derivatives have been shown to inhibit the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) cells.

Table 1: Anticancer Activity of Benzothiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound B7A4311-4Induces apoptosis, inhibits AKT and ERK pathways
Compound 4iA5492-5Inhibits cell migration and proliferation

The active compound B7 demonstrated significant inhibition of IL-6 and TNF-α levels in RAW264.7 macrophages, indicating its anti-inflammatory properties alongside anticancer effects .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Cell Proliferation : It may modulate signaling pathways related to cell growth and survival, particularly through inhibition of the AKT and ERK pathways.
  • Apoptosis Induction : The compound has been shown to promote apoptosis in cancer cells, leading to reduced tumor growth.
  • Inflammatory Response : By decreasing pro-inflammatory cytokines, it may help alleviate inflammation associated with tumor progression.

Additional Biological Activities

Beyond anticancer properties, benzothiazole derivatives have been explored for their antibacterial and neuroprotective activities. Research indicates that modifications to the benzothiazole nucleus can enhance these activities significantly.

Case Studies

  • Antitumor Activity : A study evaluated a series of benzothiazole derivatives for their efficacy against A431 and A549 cells, revealing that compounds structurally similar to this compound exhibited promising anticancer activity through various assays including MTT and flow cytometry .
  • Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of benzothiazole compounds, demonstrating a reduction in inflammatory markers in vitro, which supports the potential use of such compounds in treating inflammatory diseases alongside cancer .

Q & A

Basic Research Questions

Q. What are the critical steps and optimized reaction conditions for synthesizing (Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide?

  • Answer: The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the benzo[d]thiazole core via cyclization of substituted thiourea precursors under acidic conditions (e.g., HCl/EtOH) .
  • Step 2: Introduction of the 2-methoxyethyl group through alkylation or nucleophilic substitution, requiring inert atmospheres (N₂/Ar) to prevent oxidation .
  • Step 3: Pivalamide conjugation via amidation, optimized at 60–80°C in anhydrous DMF to minimize hydrolysis .
  • Key Conditions: Solvent polarity (e.g., DMF vs. THF) and pH (neutral to slightly basic) significantly influence yield (60–75%) and isomer purity. Reaction progress is monitored via TLC (silica gel, chloroform:acetone 3:1) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves Z/E isomerism by analyzing coupling constants (e.g., Δδ ~0.5 ppm for olefinic protons in Z-configuration) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ peak) and nitro-group stability under ESI conditions .
  • Infrared (IR) Spectroscopy: Confirms amide C=O stretches (~1650 cm⁻¹) and nitro-group vibrations (~1520 cm⁻¹) .
  • HPLC-PDA: Ensures >95% purity by detecting trace by-products (e.g., hydrolyzed pivalamide) .

Advanced Research Questions

Q. How can the nitro group in this compound influence its reactivity and stability under varying experimental conditions?

  • Answer:

  • Photostability: Nitro groups are prone to photodegradation; stability assays under UV light (254–365 nm) in DMSO show ~20% degradation after 24h. Use amber glassware and antioxidants (e.g., BHT) to mitigate .
  • Redox Reactivity: Electrochemical studies (cyclic voltammetry) reveal reduction peaks at -0.8 V (vs. Ag/AgCl), suggesting potential for nitro-to-amine conversion in reductive environments .
  • Methodological Tip: Pair DFT calculations (e.g., Gaussian) with experimental data to predict degradation pathways and design stable analogs .

Q. What strategies resolve contradictions in spectroscopic data when assigning the Z-isomer configuration?

  • Answer:

  • X-ray Crystallography: Provides definitive confirmation of stereochemistry (e.g., dihedral angles between thiazole and pivalamide moieties) .
  • NOESY NMR: Detects spatial proximity between the methoxyethyl side chain and nitro group, confirming Z-configuration .
  • Comparative Analysis: Cross-reference with structurally analogous compounds (e.g., (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide) to validate spectral assignments .

Q. How can researchers design experiments to evaluate the compound’s biological activity while addressing solubility limitations?

  • Answer:

  • Solubility Enhancement: Use co-solvents (e.g., 10% DMSO/PBS) or nanoformulation (liposomes) to achieve >100 µM solubility for in vitro assays .
  • Biological Assays:
  • Enzyme Inhibition: Screen against kinases (e.g., EGFR) using fluorescence polarization assays (IC₅₀ determination) .
  • Antimicrobial Activity: Conduct MIC assays (e.g., vs. S. aureus) in Mueller-Hinton broth, noting nitro-group-dependent bactericidal effects .
  • Data Normalization: Include pivalamide-free analogs as controls to isolate the nitro-thiazole moiety’s contribution to activity .

Methodological Recommendations

  • Synthetic Optimization: Use Design of Experiments (DoE) to model solvent/reagent interactions and maximize yield .
  • Contradiction Resolution: Combine crystallography (definitive) with dynamic NMR (kinetic analysis of isomerization) .
  • Biological Testing: Prioritize target-specific assays (e.g., kinase panels) over broad phenotypic screens to conserve resources .

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